molecular formula C9H8ClNS B1586806 2-Chloro-4,7-dimethyl-1,3-benzothiazole CAS No. 80945-84-2

2-Chloro-4,7-dimethyl-1,3-benzothiazole

Cat. No. B1586806
CAS RN: 80945-84-2
M. Wt: 197.69 g/mol
InChI Key: DIJHKAKLKUEUSL-UHFFFAOYSA-N
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Description

2-Chloro-4,7-dimethyl-1,3-benzothiazole (2CDMBT) is an organic compound with a wide range of applications in the scientific research and industrial fields. It is a colorless solid with a melting point of 140°C and a boiling point of 270°C. 2CDMBT is primarily used as an intermediate in the synthesis of various organic compounds and pharmaceuticals, as well as a catalyst in several industrial processes. It is also widely used in scientific research as a model compound for studying the mechanism of action of various other compounds.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including 2-Chloro-4,7-dimethyl-1,3-benzothiazole, have been extensively studied for their corrosion inhibiting properties. Studies reveal that these compounds are effective in preventing corrosion of metals such as carbon steel in acidic environments, typically HCl solutions. They offer higher inhibition efficiencies and stability compared to previously known inhibitors. The corrosion inhibition mechanism involves both physical and chemical adsorption onto the metal surface. These findings are significant for industries where metal durability is critical, such as in pipelines and construction materials (Hu et al., 2016), (Salarvand et al., 2017).

Anti-Tumor Activity

Certain benzothiazole derivatives have demonstrated potent and selective anti-tumor properties against various cancer cell lines, including ovarian carcinoma. The mechanism underlying this activity is still under investigation, but evidence suggests a correlation between drug concentration and growth inhibition, indicating a promising therapeutic potential for benzothiazole derivatives in cancer treatment (Bradshaw et al., 1998).

Fluorescence and Sensing Applications

Benzothiazole derivatives are also notable for their spectroscopic properties, which include applications in fluorescence and sensing. For example, halogen-substituted benzothiazoles have been studied for their blue-shifted fluorescence emission, making them suitable for use in fluorescence-based sensors and molecular probes. These applications are valuable in both biological and environmental sensing, offering a way to detect pH changes, metal ions, and other analytes with high sensitivity and selectivity (Misawa et al., 2019), (Li et al., 2018).

Synthetic Chemistry

In synthetic chemistry, benzothiazole derivatives serve as versatile scaffolds for the development of new pharmaceuticals and organic molecules. Their unique structural properties enable the synthesis of compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects. This versatility underscores the importance of benzothiazole derivatives in drug development and organic synthesis (Prajapati et al., 2014).

properties

IUPAC Name

2-chloro-4,7-dimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJHKAKLKUEUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365963
Record name 2-Chloro-4,7-dimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,7-dimethyl-1,3-benzothiazole

CAS RN

80945-84-2
Record name 2-Chloro-4,7-dimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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